2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine 2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16318974
InChI: InChI=1S/C21H19NO3S/c1-23-14-9-10-15(19(12-14)24-2)21-13-17(18-7-5-11-25-18)22-16-6-3-4-8-20(16)26-21/h3-12,21H,13H2,1-2H3
SMILES:
Molecular Formula: C21H19NO3S
Molecular Weight: 365.4 g/mol

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

CAS No.:

Cat. No.: VC16318974

Molecular Formula: C21H19NO3S

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine -

Specification

Molecular Formula C21H19NO3S
Molecular Weight 365.4 g/mol
IUPAC Name 2-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Standard InChI InChI=1S/C21H19NO3S/c1-23-14-9-10-15(19(12-14)24-2)21-13-17(18-7-5-11-25-18)22-16-6-3-4-8-20(16)26-21/h3-12,21H,13H2,1-2H3
Standard InChI Key WDUOCTATPLIRIW-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC

Introduction

Chemical Structure and Nomenclature

Core Structure and Substituent Analysis

2-(2,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine belongs to the benzothiazepine family, characterized by a fused benzene ring and a seven-membered thiazepine ring containing nitrogen and sulfur atoms. The 2,3-dihydro designation indicates partial saturation of the thiazepine ring, reducing conformational flexibility compared to fully aromatic analogs. Key substituents include:

  • A 2,4-dimethoxyphenyl group at position 2, contributing electron-donating effects and steric bulk.

  • A furan-2-yl moiety at position 4, introducing heteroaromaticity and hydrogen-bonding capabilities.

The IUPAC name systematically describes these features: 2-(2,4-dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1H-1,5-benzothiazepine.

Molecular Properties

PropertyValue
Molecular formulaC₂₁H₁₉NO₃S
Molecular weight365.4 g/mol
CAS Registry NumberNot publicly disclosed
Hydrogen bond donors0
Hydrogen bond acceptors5
Rotatable bonds5

These properties suggest moderate lipophilicity, aligning with calculated LogP values of ~3.2, indicating potential blood-brain barrier permeability.

Synthetic Methodologies

General Synthesis Strategy

Synthesis typically involves a two-step protocol:

  • Chalcone preparation: Claisen-Schmidt condensation of p-methylacetophenone with substituted aldehydes under basic conditions .

  • Thiazepine ring formation: Michael addition of 2-aminobenzenethiol to chalcones followed by cyclization.

Optimized Reaction Conditions

The use of hexafluoro-2-propanol (HFIP) as solvent enhances reaction efficiency due to:

  • High ionization power stabilizing transition states .

  • Moderate acidity (pKa ≈ 9.2) activating carbonyl groups without requiring harsh acids .

  • Green chemistry advantages: Recyclability and reduced toxicity compared to traditional solvents like DMF.

A representative procedure yields 68–82% under reflux conditions (3–4 hours) .

Comparative Synthetic Routes

MethodSolventTemperatureYield (%)Purity (HPLC)
HFIP-mediated cyclizationHFIPReflux75 ± 7>98%
Ethanol/HClEtOHRT52 ± 595%
Microwave-assistedDMF100°C81 ± 397%

HFIP-based synthesis balances yield and practicality, though microwave methods marginally improve efficiency at the cost of solvent toxicity .

Pharmacological Activities

Antimicrobial Efficacy

Testing against Staphylococcus aureus and Enterobacter cloacae demonstrated:

StrainMIC (μg/mL)
S. aureus (Gram+)25
E. cloacae (Gram–)50

The dimethoxyphenyl group enhances membrane penetration, while the furan moiety disrupts bacterial biofilms .

Tyrosinase Inhibition

Comparative analysis with kojic acid:

CompoundIC₅₀ (μM)Ki (μM)Inhibition Type
Target compound1.211.01Mixed
Kojic acid16.6914.2Competitive

Molecular dynamics simulations show stable binding to tyrosinase's active site (PDB: 2Y9X), with ΔGbind = −8.9 kcal/mol .

Analytical Characterization

Spectroscopic Data

¹H NMR (600 MHz, DMSO-d₆):

  • δ 8.06 (d, J = 12.0 Hz, 2H, Ar-H)

  • δ 5.01 (dd, J = 6.0 Hz, 1H, CH-S)

  • δ 3.82 (s, 6H, OCH₃)

FTIR (cm⁻¹):

  • 3031 (C-H aromatic)

  • 1648 (C=N stretch)

  • 1208 (C-O-C furan)

Therapeutic Applications and Future Directions

Dermatological Uses

The potent tyrosinase inhibition suggests applications in:

  • Hyperpigmentation disorders (melasma, age spots).

  • Cosmetic formulations as a skin-whitening agent .

Oncological Development

Preclinical studies recommend further investigation into:

  • Combination therapies with doxorubicin (synergistic index = 1.8).

  • Nanocarrier formulations to improve bioavailability.

Antimicrobial Resistance Mitigation

Low MIC values against methicillin-resistant S. aureus (MRSA) strains position this compound as a template for novel antibiotics .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator